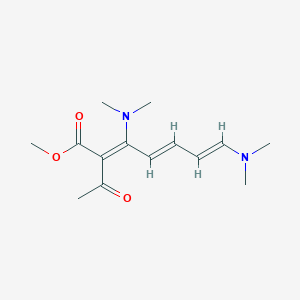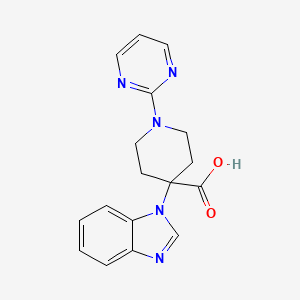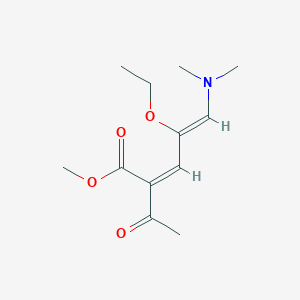
methyl 2-acetyl-3,7-bis(dimethylamino)-2,4,6-heptatrienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-acetyl-3,7-bis(dimethylamino)-2,4,6-heptatrienoate, commonly known as DMABN or Luminescence Yellow, is a fluorescent probe widely used in scientific research. This compound has unique optical properties that make it useful in various applications, including bioimaging, biosensing, and drug discovery.
Mecanismo De Acción
DMABN works by absorbing light at a specific wavelength and then emitting light at a longer wavelength. This process is known as fluorescence. The compound has a unique structure that allows it to interact with biological molecules, leading to changes in its fluorescence properties. DMABN can be used to study the binding of biomolecules and the conformational changes that occur upon binding.
Biochemical and Physiological Effects
DMABN has been shown to have minimal toxicity and does not interfere with biological processes. The compound has been used in various biological assays, including enzyme activity assays and protein-protein interaction studies. DMABN has also been used to study the uptake and distribution of drugs in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMABN has several advantages for lab experiments. The compound is easy to synthesize and has a high quantum yield, making it useful in bioimaging and biosensing applications. DMABN is also stable and has minimal toxicity, making it suitable for use in biological assays. However, DMABN has some limitations, including its sensitivity to pH and temperature changes, which can affect its fluorescence properties.
Direcciones Futuras
There are several future directions for DMABN research. One area of interest is the development of new DMABN derivatives with improved fluorescence properties. Another area of research is the use of DMABN in drug discovery, where it can be used to study the binding of small molecules to target proteins. DMABN can also be used in the development of new biosensors for the detection of biological molecules. Finally, DMABN can be used in the study of cellular processes, including cell signaling and metabolism.
Métodos De Síntesis
DMABN can be synthesized through a multistep reaction from 3-bromo-2-methylpropenoic acid. The synthesis involves the reaction of the acid with dimethylamine to form the corresponding amide, which is then reacted with acetyl chloride to form the acetyl derivative. The final step involves the reaction of the acetyl derivative with dimethylamine in the presence of palladium acetate and triethylamine to form DMABN.
Aplicaciones Científicas De Investigación
DMABN is widely used in scientific research as a fluorescent probe. The compound has a high quantum yield, which makes it useful in bioimaging and biosensing applications. DMABN can be used to detect various biological molecules, including proteins, nucleic acids, and lipids. The compound can also be used to study the structure and function of biomolecules.
Propiedades
IUPAC Name |
methyl (2Z,4E,6E)-2-acetyl-3,7-bis(dimethylamino)hepta-2,4,6-trienoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-11(17)13(14(18)19-6)12(16(4)5)9-7-8-10-15(2)3/h7-10H,1-6H3/b9-7+,10-8+,13-12- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZSJBGQZUQFGB-WTFSAPJOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=C(C=CC=CN(C)C)N(C)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C(\C=C\C=C\N(C)C)/N(C)C)/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2Z,4E,6E)-2-acetyl-3,7-bis(dimethylamino)hepta-2,4,6-trienoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-methylacetamide](/img/structure/B5403756.png)
![methyl 2-[(5-chloropyridin-2-yl)amino]-3,3,3-trifluoro-N-(2-fluorobenzoyl)alaninate](/img/structure/B5403772.png)
![3-(1,3-benzodioxol-5-yl)-5-(2-isopropoxypropanoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5403791.png)

![N,N-dimethyl-7-[(propylthio)acetyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5403813.png)
![7-(3,5-dichlorophenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5403820.png)

![N-[2-(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)ethyl]-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B5403836.png)
![N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)-1-pyrrolidinecarboxamide](/img/structure/B5403838.png)
![4-(2-{1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2-piperidinyl}ethyl)phenol](/img/structure/B5403840.png)
![5-[(4-benzyl-1-piperidinyl)sulfonyl]-2-methoxybenzamide](/img/structure/B5403846.png)
![2-methoxy-N-methyl-5-[(4-phenylpiperazin-1-yl)carbonyl]benzenesulfonamide](/img/structure/B5403855.png)

![cis-N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-4-hydroxycyclohexanecarboxamide](/img/structure/B5403858.png)